molecular formula C11H11ClN2OS B3053892 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide CAS No. 568551-21-3

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide

Cat. No.: B3053892
CAS No.: 568551-21-3
M. Wt: 254.74 g/mol
InChI Key: KWRIGKBFSMBPDF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agriculture: It could be explored as a precursor for agrochemicals such as pesticides or herbicides.

    Material Science: The compound might be used in the development of new materials with specific properties, such as polymers or dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors or batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

    Reduction: Amines or other reduced derivatives of the benzothiazole ring.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(benzothiazol-2-yl)-acetamide
  • 2-Chloro-N-(4-methyl-benzothiazol-2-yl)-acetamide
  • 2-Chloro-N-(6-methyl-benzothiazol-2-yl)-acetamide

Uniqueness

2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide is unique due to the presence of two methyl groups at the 4 and 6 positions of the benzothiazole ring. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6-3-7(2)10-8(4-6)16-11(14-10)13-9(15)5-12/h3-4H,5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRIGKBFSMBPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368432
Record name 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568551-21-3
Record name 2-Chloro-N-(4,6-dimethyl-benzothiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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